(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one involves the modulation of various signaling pathways involved in cancer, inflammation, and neurodegeneration. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells. In addition, it can activate the AMPK pathway, which plays a crucial role in regulating energy metabolism and inflammation. Furthermore, (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one can activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress and neurodegeneration. In addition, it can modulate energy metabolism and regulate glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective activities, as well as its ability to modulate various signaling pathways involved in disease pathogenesis. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
For the research on (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one include the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties. Furthermore, the investigation of its potential therapeutic applications in other diseases, such as metabolic disorders and cardiovascular diseases, should be explored. In addition, the identification of its molecular targets and the elucidation of its mechanism of action should be further investigated to provide a better understanding of its therapeutic potential.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one involves the reaction of furan-2-carbaldehyde, 3-(pyridazin-3-yloxy)piperidin-1-amine, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the final product.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. In addition, it has been shown to possess anti-inflammatory activity by suppressing the release of pro-inflammatory cytokines and chemokines. Furthermore, (E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one has been investigated for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(8-7-13-5-3-11-21-13)19-10-2-4-14(12-19)22-15-6-1-9-17-18-15/h1,3,5-9,11,14H,2,4,10,12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLAUEGZBZVZMF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)prop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.